Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate
Description
Significance and Overview
Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine-1-carboxylate (CAS: 925437-87-2) is a structurally complex heterocyclic compound that combines imidazo[2,1-b]thiazole and piperazine moieties. Its molecular formula, $$ \text{C}{21}\text{H}{27}\text{N}5\text{O}2\text{S} $$, reflects a hybrid architecture designed to exploit the pharmacological properties of both fused bicyclic systems and nitrogen-containing heterocycles. The compound’s significance lies in its potential as a scaffold for drug discovery, particularly in oncology and enzymology. For example, imidazo[2,1-b]thiazole derivatives have demonstrated antiproliferative activity through kinase inhibition and tubulin destabilization, while piperazine-carboxylate groups enhance solubility and modulate receptor interactions.
Table 1: Key Structural and Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | $$ \text{C}{21}\text{H}{27}\text{N}5\text{O}2\text{S} $$ |
| Molecular Weight | 413.54 g/mol |
| IUPAC Name | tert-Butyl 4-((6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine-1-carboxylate |
| Density | 1.32 g/cm³ (predicted) |
| pKa | 6.44 (predicted) |
The 2-aminophenyl substituent at position 6 of the imidazo[2,1-b]thiazole core enables hydrogen bonding with biological targets, while the tert-butyl carbamate group at the piperazine nitrogen enhances metabolic stability. This balance of hydrophilicity and lipophilicity makes the compound a promising candidate for further optimization in medicinal chemistry.
Historical Context of Imidazo[2,1-b]thiazole Derivatives
Imidazo[2,1-b]thiazoles emerged as a pharmacologically relevant scaffold in the mid-20th century, with early studies highlighting their antimicrobial and anthelmintic properties. The fusion of imidazole and thiazole rings creates a rigid bicyclic system that mimics purine bases, enabling interactions with enzymes and nucleic acids. By the 2010s, research expanded into anticancer applications, driven by discoveries of their kinase-inhibitory activity. For instance, derivatives such as E-6801 demonstrated partial agonism at serotonin receptors, illustrating the scaffold’s versatility.
The incorporation of piperazine-carboxylate groups, as seen in tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine-1-carboxylate, represents a strategic advancement. Piperazine moieties improve pharmacokinetic profiles by enhancing water solubility and facilitating blood-brain barrier penetration. This evolution reflects broader trends in heterocyclic chemistry, where modular synthesis allows for rapid diversification of lead compounds.
Table 2: Milestones in Imidazo[2,1-b]thiazole Research
| Year | Development | Impact |
|---|---|---|
| 1950s | Discovery of antimicrobial activity | Established foundational biological roles |
| 2007 | First synthesis of SIRT1-activating derivatives | Linked scaffold to epigenetic regulation |
| 2020 | Identification of pan-RAF inhibitors | Expanded applications in oncology |
Classification and Nomenclature
The compound belongs to the imidazo[2,1-b]thiazole class, characterized by a fused bicyclic system where the thiazole ring (positions 1–3) is annulated with an imidazole ring (positions 2–5). The IUPAC name systematically describes its structure:
- tert-Butyl : Indicates the presence of a tert-butoxycarbonyl (Boc) protecting group.
- 4-((6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl)methyl)piperazine : Specifies a piperazine ring substituted at position 4 with a methyl-linked imidazo[2,1-b]thiazole moiety, which itself is substituted at position 6 with a 2-aminophenyl group.
- 1-carboxylate : Denotes the carboxylate ester at position 1 of the piperazine.
Structural Analogues and Isosteres
Properties
IUPAC Name |
tert-butyl 4-[[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl]piperazine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2S/c1-21(2,3)28-20(27)25-10-8-24(9-11-25)12-15-14-29-19-23-18(13-26(15)19)16-6-4-5-7-17(16)22/h4-7,13-14H,8-12,22H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFENNGNCCWZOCX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CSC3=NC(=CN23)C4=CC=CC=C4N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601115898 | |
| Record name | 1,1-Dimethylethyl 4-[[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925437-87-2 | |
| Record name | 1,1-Dimethylethyl 4-[[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl]-1-piperazinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=925437-87-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl 4-[[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl]-1-piperazinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601115898 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis of the Imidazo[2,1-b]thiazole Core
The imidazo[2,1-b]thiazole scaffold is generally prepared by cyclization reactions involving thioamide or thiourea derivatives with α-haloketones or α-haloesters. A representative approach is:
- Condensation of thiourea with α-bromo ketones or α-bromo esters under reflux in ethanol to form the thiazole ring,
- Followed by intramolecular cyclization to yield the imidazo[2,1-b]thiazole core.
This step is critical for establishing the fused heterocyclic system that defines the compound’s core.
Attachment of the Piperazine Moiety
The piperazine unit is linked through a methylene bridge at the 3-position of the imidazo[2,1-b]thiazole ring. This is commonly achieved by:
- Alkylation of the piperazine nitrogen with a suitable halomethyl intermediate derived from the imidazo[2,1-b]thiazole,
- Alternatively, reductive amination between an aldehyde-functionalized heterocycle and piperazine can be employed.
Protection of the Piperazine Nitrogen
To prevent undesired reactions at the piperazine nitrogen during synthesis and purification, it is protected as a tert-butyl carbamate (Boc) group. This is typically introduced by:
- Reaction of the free piperazine nitrogen with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine,
- The reaction is performed in anhydrous organic solvents like dichloromethane or tetrahydrofuran at low temperature to room temperature.
Optimization of solvent choice, temperature, and reaction time is essential to maximize yield and purity. Anhydrous conditions are often preferred to prevent hydrolysis of sensitive intermediates.
To ensure the correct formation of intermediates and final product, the following techniques are utilized:
- Nuclear Magnetic Resonance (NMR) Spectroscopy : ^1H and ^13C NMR confirm structural features such as the tert-butyl group (δ ~1.4 ppm), aromatic protons, and piperazine ring protons.
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (expected m/z ~414 for [M+H]^+).
- Thin Layer Chromatography (TLC) : Monitors reaction progress and purity.
- Infrared Spectroscopy (IR) : Confirms functional groups like carbamate (C=O stretch ~1700 cm^-1).
- The Boc protecting group is crucial for stabilizing the piperazine nitrogen during synthesis and allows for selective deprotection later if needed.
- The imidazo[2,1-b]thiazole core synthesis via thiourea and α-bromo ketone is well-established and provides a robust route to the heterocyclic framework.
- Reaction conditions such as solvent choice and temperature significantly affect yields and purity, with anhydrous and inert atmosphere conditions preferred to minimize side reactions.
- The methylene linkage between the heterocycle and piperazine is typically introduced via alkylation, requiring careful control to prevent multiple substitutions.
- The compound’s synthesis is generally performed on a laboratory scale for research purposes, with potential for scale-up using continuous flow chemistry to improve safety and efficiency.
The preparation of tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-yl]methyl}piperazine-1-carboxylate involves a multi-step synthetic route centered on the construction of the imidazo[2,1-b]thiazole core, functionalization with a 2-aminophenyl group, attachment of the piperazine moiety, and protection of the piperazine nitrogen with a tert-butyl carbamate group. Each step requires precise reaction conditions and optimization to achieve high yield and purity. Analytical techniques such as NMR, MS, and TLC are essential for monitoring synthesis. This compound’s preparation methods are grounded in established heterocyclic and piperazine chemistry, making it a valuable intermediate in medicinal chemistry research.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine and thiazole moieties.
Reduction: Reduction reactions can target the imidazole ring or the carbonyl group in the ester.
Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate has been investigated for its role as a potential SIRT1 (Sirtuin 1) activator. SIRT1 is involved in various cellular processes such as DNA repair and gene transcription. Compounds that activate SIRT1 may have implications in age-related diseases and metabolic disorders. A study demonstrated the synthesis and biological evaluation of this compound as a SIRT1 activator, indicating its potential therapeutic applications in promoting cellular health and longevity .
Enzyme Inhibition Studies
This compound has also been evaluated for its inhibitory effects on carbonic anhydrase II (CA II). This enzyme plays a crucial role in regulating pH and fluid balance in tissues. The inhibition of CA II by similar compounds has been studied extensively, revealing potential applications in treating conditions like glaucoma and edema . The selective inhibition of CA II over other isoforms may provide insights into the physiological roles of these enzymes in various pathologies.
Corrosion Inhibition
Recent studies have explored the use of heterocyclic compounds similar to this compound as corrosion inhibitors in acidic environments. These compounds demonstrate effectiveness at preventing corrosion in metals by forming protective films on surfaces . While specific data on this compound's efficacy is still emerging, the underlying chemistry suggests it could serve as a viable option for industrial applications.
Case Study 1: SIRT1 Activation
In a detailed investigation published in PMC, researchers synthesized this compound and assessed its ability to activate SIRT1. The study highlighted the compound's mechanism of action involving enhanced deacetylation processes within cells, leading to improved metabolic functions .
Case Study 2: Anticancer Activity
A series of imidazo[2,1-b]thiazole derivatives were tested against various cancer cell lines. Although specific results for this compound are not yet available, preliminary findings from related compounds indicated significant cytotoxic effects against breast and colon cancer cells .
Mechanism of Action
The mechanism of action of tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole and thiazole rings can participate in hydrogen bonding and π-π interactions, while the piperazine ring can enhance solubility and bioavailability. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.
Comparison with Similar Compounds
Anticancer Activity
- Compound 5l demonstrated superior cytotoxicity against MDA-MB-231 (triple-negative breast cancer) compared to sorafenib (IC50 = 1.4 µM vs. 5.2 µM) . The 4-chlorophenyl and 4-methoxybenzyl-piperazine groups were critical for enhancing VEGFR2 inhibition (5.72% at 20 µM).
- However, its 2-aminophenyl group could improve solubility or target binding in unexplored pathways .
Enzyme Inhibition
- Compound 3d showed the highest aldose reductase (AR) inhibitory activity among hydrazinecarbothioamide derivatives, attributed to its 4-bromophenyl and benzoyl substituents .
Biological Activity
Tert-butyl 4-{[6-(2-aminophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]methyl}piperazine-1-carboxylate (CAS: 925437-87-2) is a complex organic compound notable for its potential biological activities. The compound features multiple functional groups, including imidazole and thiazole rings, which are known for their pharmacological significance. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 413.55 g/mol. Its structure includes:
- Imidazole Ring : Contributes to biological interactions through hydrogen bonding.
- Thiazole Ring : Known for its role in various pharmacological activities.
- Piperazine Ring : Enhances solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. The imidazole and thiazole rings facilitate interactions through:
- Hydrogen Bonding : Increases binding affinity to target proteins.
- π-π Interactions : Enhances the stability of the compound within biological systems.
Anticancer Activity
Research indicates that compounds featuring thiazole and imidazole moieties exhibit significant anticancer properties. For instance, studies have shown that related thiazole-containing compounds can inhibit cancer cell proliferation effectively. The structure–activity relationship (SAR) analysis suggests that modifications in the phenyl ring can enhance cytotoxic activity against various cancer cell lines.
Carbonic Anhydrase Inhibition
A study on related imidazo[2,1-b]thiazole-sulfonyl piperazine derivatives demonstrated selective inhibition of carbonic anhydrase (CA) isoforms, particularly hCA II. This inhibition is crucial in developing treatments for conditions like glaucoma and certain cancers. The inhibition constants (K_i) for these compounds ranged from 57.7 to 98.2 µM against hCA II, indicating promising therapeutic potential .
Study on Imidazo[2,1-b]Thiazole Derivatives
A series of imidazo[2,1-b]thiazole derivatives were synthesized and evaluated for their biological activities. Among these, certain derivatives exhibited strong inhibitory effects against cancer cell lines with IC50 values lower than standard drugs like doxorubicin . The study highlighted the importance of specific structural elements in enhancing anticancer efficacy.
Anticonvulsant Activity
Another study indicated that thiazole-bearing compounds could demonstrate anticonvulsant properties. Compounds similar to this compound were tested in animal models and showed significant reductions in seizure activity .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate | Pyridine instead of imidazole | Moderate anticancer activity |
| Tert-butyl 4-[2-(aminomethyl)phenyl]piperazine-1-carboxylate | No thiazole ring | Limited activity compared to thiazole derivatives |
The unique combination of both imidazole and thiazole rings in this compound provides enhanced binding properties and specificity toward biological targets compared to similar compounds.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for this compound, and what challenges arise during its Boc protection/deprotection steps?
- Methodology : The synthesis typically involves coupling 4-[6-(2-aminophenyl)imidazo[2,1-b]thiazol-3-ylmethyl]piperazine-1-carboxylic acid tert-butyl ester with acyl chlorides (e.g., 3,4,5-trimethoxybenzoyl chloride) in pyridine, followed by Boc deprotection using HCl in dioxane/acetonitrile . Key challenges include maintaining regioselectivity during imidazo[2,1-b]thiazole formation and avoiding premature Boc cleavage under acidic conditions.
- Purification : Silica gel chromatography (ethyl acetate/hexane gradients) and solvent extraction (ethyl acetate/water) are critical for isolating intermediates .
Q. How can structural characterization be systematically performed for this compound and its intermediates?
- Techniques :
- NMR : Confirm regiochemistry of the imidazo[2,1-b]thiazole core via - and -NMR, particularly monitoring aromatic protons (δ 7.0–8.5 ppm) and Boc tert-butyl signals (δ 1.4–1.5 ppm) .
- LCMS : Validate molecular weight (e.g., m/z 348.1 [M+H] for intermediates) .
- X-ray diffraction : Resolve ambiguities in piperazine conformation or substituent orientation .
Q. What solvent systems and reaction conditions improve yield during imidazo[2,1-b]thiazole cyclization?
- Optimization :
- Use polar aprotic solvents (e.g., DMF or acetonitrile) at 80–100°C to enhance cyclization efficiency .
- Catalytic Cu(I) or Pd-based systems (e.g., XPhos/Pd(dba)) improve cross-coupling reactions for aryl substituents .
- Yield Data :
| Reaction Step | Catalyst | Yield | Reference |
|---|---|---|---|
| Suzuki coupling | Pd(dppf)Cl | 60–75% | |
| Boc deprotection | HCl/dioxane | >85% |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate its anticancer potential?
- Assay Design :
- In vitro cytotoxicity : Test against human cancer cell lines (e.g., MDA-MB-231, HepG2) using MTT assays, with sorafenib as a positive control .
- Target engagement : Measure VEGFR2 inhibition via kinase assays (IC values at 20 µM) .
- Key Modifications :
- Introduce electron-withdrawing groups (e.g., Cl, Br) on the phenyl ring to enhance cytotoxicity (e.g., IC = 1.4 µM for 5l vs. 22.6 µM for HepG2) .
Q. How should contradictory data between biochemical and cellular assays be resolved?
- Case Study : A compound may show strong VEGFR2 inhibition (biochemical assay) but weak cytotoxicity in certain cell lines due to poor membrane permeability or off-target effects.
- Resolution Strategies :
- Permeability assays : Use Caco-2 monolayers to assess passive diffusion .
- Proteomics : Identify off-target interactions via pull-down assays or thermal shift profiling .
Q. What computational methods predict binding modes with biological targets like SIRT1 or acetylcholinesterase?
- Molecular Docking :
- Dock the compound into SIRT1 (PDB: 4KXQ) using AutoDock Vina, focusing on π-π stacking between the imidazo[2,1-b]thiazole core and His363 .
- Validate poses with MD simulations (GROMACS) to assess stability over 100 ns .
- Free Energy Calculations : Calculate binding affinities (MM-PBSA) to prioritize derivatives .
Safety and Handling
Q. What safety protocols are critical when handling this compound in vitro?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
